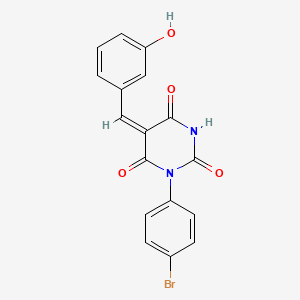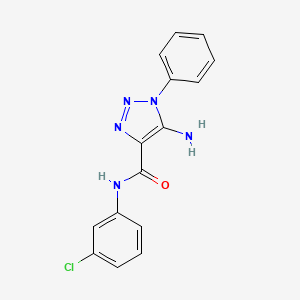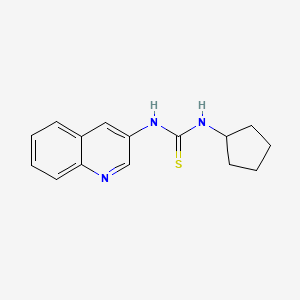![molecular formula C15H24N2O7 B5181628 N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)
N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
作用机制
MPEP is a selective antagonist of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which is a G protein-coupled receptor that is widely expressed in the brain. N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is involved in the regulation of glutamate neurotransmission, which is implicated in various neurological and psychiatric disorders. MPEP binds to the allosteric site of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which reduces the receptor's activity and downstream signaling. This results in the inhibition of glutamate release and the modulation of synaptic plasticity, which underlies various aspects of learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to reduce anxiety and depression-like behaviors, as well as drug-seeking behavior in animal models of addiction. MPEP has also been shown to improve cognitive function in animal models of schizophrenia. These effects are thought to be mediated by the inhibition of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which regulates glutamate neurotransmission.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a selective antagonist of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which allows for the specific modulation of glutamate neurotransmission. MPEP is also commercially available and has been extensively studied in various animal models. However, MPEP has some limitations for lab experiments. It has relatively low potency and efficacy compared to other N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate antagonists, which may limit its usefulness in some experimental paradigms. Additionally, MPEP has poor solubility in water, which may require the use of organic solvents for administration.
未来方向
There are several future directions for the study of MPEP. One area of interest is the development of more potent and selective N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. Additionally, the development of novel drug delivery systems may improve the pharmacokinetics and bioavailability of MPEP for therapeutic use. Finally, the investigation of the potential role of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in other physiological processes, such as pain and inflammation, may provide new therapeutic targets for various diseases.
合成方法
The synthesis of MPEP involves the reaction between 2-(2-methoxyphenoxy) ethyl bromide and 1,2-ethanediamine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The purity of the compound can be improved by recrystallization from a suitable solvent. The synthesis of MPEP has been described in detail in several publications, and the compound is commercially available from various chemical suppliers.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of schizophrenia. These effects are thought to be mediated by the inhibition of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which plays a key role in the regulation of glutamate neurotransmission.
属性
IUPAC Name |
N'-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3.C2H2O4/c1-16-12-4-2-3-5-13(12)18-11-10-17-9-8-15-7-6-14;3-1(4)2(5)6/h2-5,15H,6-11,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKQBMKPZKDWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)

![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)

![N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5181595.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5181602.png)
![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)
![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)